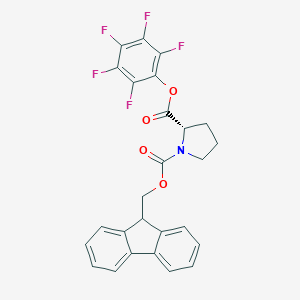

Fmoc-Pro-OPfp

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-O-(9H-fluoren-9-ylmethyl) 2-O-(2,3,4,5,6-pentafluorophenyl) (2S)-pyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18F5NO4/c27-19-20(28)22(30)24(23(31)21(19)29)36-25(33)18-10-5-11-32(18)26(34)35-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQBLOHXKGUNWRV-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OC5=C(C(=C(C(=C5F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OC5=C(C(=C(C(=C5F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18F5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30369899 | |

| Record name | Fmoc-Pro-OPfp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

503.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86060-90-4 | |

| Record name | 1-(9H-Fluoren-9-ylmethyl) 2-(pentafluorophenyl) (2S)-1,2-pyrrolidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86060-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fmoc-Pro-OPfp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-a-Fmoc-L-prolin pentafluorphenyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Application of Fmoc-Pro-OPfp in Peptide Synthesis

This guide provides a comprehensive technical overview of Nα-Fmoc-L-proline pentafluorophenyl ester (this compound), a critical reagent in solid-phase peptide synthesis (SPPS). We will delve into its core applications, reaction mechanisms, detailed experimental protocols, and relevant quantitative data to facilitate its effective use in research and development.

Core Concept: The Role of Activated Esters in Fmoc SPPS

Solid-phase peptide synthesis (SPPS) using 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry is a cornerstone of modern peptide manufacturing.[][2] The process involves the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin.[] A key step in each cycle is the formation of an amide bond between the N-terminal amine of the resin-bound peptide and the carboxyl group of the incoming amino acid.

To facilitate this reaction, the carboxyl group of the incoming amino acid must be "activated." this compound is a pre-activated amino acid derivative.[3] The pentafluorophenyl (Pfp) group is a strong electron-withdrawing group, which makes the ester highly reactive and susceptible to nucleophilic attack by the free amino group of the peptide chain.[4]

Key advantages of using Fmoc-amino acid-OPfp esters include:

-

High Reactivity: Facilitates rapid and efficient amide bond formation.[4]

-

Reduced Racemization: The use of activated esters under acidic/neutral conditions is known to minimize the racemization of sensitive amino acids.[3][5][6]

-

Convenience: As stable, crystalline solids, they can be prepared in advance, avoiding the need for in-situ coupling reagents that can cause side reactions.[4]

-

Utility in Difficult Couplings: They are particularly effective for sterically hindered couplings where standard methods may fail.[4]

Application Spotlight: this compound

This compound is specifically the pre-formed pentafluorophenyl ester of proline used for its incorporation during Fmoc SPPS.[7] Proline's unique cyclic structure can present steric challenges, making this compound an excellent choice to ensure efficient coupling. It is also valuable in sequences prone to diketopiperazine formation, a common side reaction involving proline at the C-terminus.[8]

Reaction Mechanism and Experimental Workflow

The coupling reaction proceeds via a nucleophilic acyl substitution. The deprotected N-terminal amine of the resin-bound peptide attacks the activated carbonyl of this compound, leading to the formation of a new peptide bond and the release of pentafluorophenol as a byproduct.

Caption: Nucleophilic attack mechanism for this compound coupling.

The general workflow for incorporating this compound follows the standard SPPS cycle.

Caption: Standard SPPS cycle for this compound incorporation.

Quantitative Data Summary

While exact yields and times are sequence-dependent, the following table provides a general comparison of Fmoc-OPfp esters with other common coupling methodologies in SPPS.

| Parameter | This compound | HBTU/HOBt Activation | DIC/HOBt Activation |

| Reagent Type | Pre-activated Ester | In-situ (Uronium Salt) | In-situ (Carbodiimide) |

| Typical Equivalents | 3 - 5 | 3 - 5 | 3 - 3 |

| Additives | HOBt or HOOBt (optional, catalytic)[3][4] | Base (e.g., DIPEA) | - |

| Typical Coupling Time | 1 hour to overnight[3] | 15 - 60 minutes | 15 - 60 minutes |

| Racemization Risk | Very low[3][5] | Low (can increase with base)[6] | Low |

| Crude Purity/Yield | High (>95% typical)[9] | High (>95% typical) | High (>95% typical) |

Detailed Experimental Protocols

Protocol 1: Manual SPPS using this compound

This protocol outlines the procedure for a manual coupling step on a 0.1 mmol scale.

Materials:

-

Peptide-resin (0.1 mmol, N-terminally deprotected)

-

This compound (0.3-0.5 mmol, 3-5 equivalents)

-

1-Hydroxybenzotriazole (HOBt) (0.3-0.5 mmol, 3-5 equivalents, optional catalyst)[4]

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Deprotection Solution: 20% piperidine in DMF

-

Dichloromethane (DCM)

Methodology:

-

Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been removed using the deprotection solution, followed by thorough washing with DMF (e.g., 5 x 5 mL).[4]

-

Reagent Solution Preparation: In a separate vial, dissolve this compound (3-5 eq.) in 2-3 mL of DMF. If used, add HOBt (3-5 eq.) to this solution to catalyze the reaction.[4]

-

Coupling Reaction: Add the reagent solution to the deprotected resin. Agitate the mixture at room temperature for 1 hour to overnight.[3] Reaction completion can be monitored using a qualitative color test (e.g., ninhydrin test).

-

Washing: Once the reaction is complete, drain the solution from the reaction vessel. Wash the resin thoroughly with DMF (e.g., 5 x 5 mL) to remove excess reagents and the pentafluorophenol byproduct.[4]

-

Chain Elongation: The resin is now ready for the next deprotection and coupling cycle.

-

Final Cleavage: After the final amino acid is coupled and deprotected, the peptide is cleaved from the resin using a cleavage cocktail (e.g., TFA/water/TIS 95:2.5:2.5).[10] The crude peptide is then typically precipitated with cold diethyl ether.[4]

Protocol 2: Automated SPPS

For automated synthesizers, the protocol involves dissolving this compound in a suitable solvent (typically DMF) and loading it into the appropriate amino acid reservoir. The synthesis method should be programmed to deliver the activated ester to the reaction vessel following the deprotection and wash steps. It is often recommended to program an extended coupling time (e.g., 60-120 minutes) for OPfp esters compared to standard uronium salt activations. The addition of HOBt as a catalyst can also be programmed if the synthesizer supports it.[4][8]

References

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. peptide.com [peptide.com]

- 4. benchchem.com [benchchem.com]

- 5. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 6. bachem.com [bachem.com]

- 7. This compound Novabiochem 86060-90-4 [sigmaaldrich.com]

- 8. chempep.com [chempep.com]

- 9. researchgate.net [researchgate.net]

- 10. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

Fmoc-Pro-OPfp chemical properties and structure

An In-depth Technical Guide to Fmoc-Pro-OPfp: Chemical Properties and Structure

Introduction

N-α-(9-Fluorenylmethoxycarbonyl)-L-proline pentafluorophenyl ester, commonly abbreviated as this compound, is a key reagent in the field of peptide chemistry. As a pre-activated amino acid derivative, it plays a crucial role in solid-phase peptide synthesis (SPPS), a cornerstone technique for the assembly of peptides and proteins. The Fmoc protecting group on the α-amino function provides temporary protection, which can be selectively removed under mild basic conditions, while the pentafluorophenyl (Pfp) ester is a highly reactive leaving group that facilitates efficient amide bond formation. This combination makes this compound a valuable building block for the incorporation of proline residues into peptide chains, a process that can be challenging due to the unique cyclic structure of proline.

This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental applications of this compound, intended for researchers, scientists, and professionals in drug development and related fields.

Chemical Properties

The physical and chemical properties of this compound are summarized in the table below, providing essential data for its handling, storage, and application in synthesis.

| Property | Value | References |

| Molecular Formula | C26H18F5NO4 | [1][2][3][4] |

| Molecular Weight | 503.42 g/mol | [1][2][5] |

| Appearance | White to off-white powder | [5][6] |

| Melting Point | 127-129 °C | [1] |

| 120-130 °C | [5] | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [7] |

| Storage Temperature | 2-8°C or 15-25°C | [1][2][5] |

| CAS Number | 86060-90-4 | [1][2][3] |

Chemical Structure

This compound consists of three main components: the L-proline amino acid, the N-terminal fluorenylmethoxycarbonyl (Fmoc) protecting group, and the C-terminal pentafluorophenyl (OPfp) activating group.

-

IUPAC Name : (2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid pentafluorophenyl ester

-

Synonyms : N-(9-Fluorenylmethoxycarbonyl)-L-proline pentafluorophenyl ester, Fmoc-L-proline pentafluorophenyl ester[2][8]

-

SMILES : FC1=C(F)C(F)=C(OC(=O)[C@@H]2CCCN2C(=O)OCC2C3=C(C=CC=C3)C3=C2C=CC=C3)C(F)=C1F[1]

-

InChI : 1S/C26H18F5NO4/c27-19-20(28)22(30)24(23(31)21(19)29)36-25(33)18-10-5-11-32(18)26(34)35-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2/t18-/m0/s1[2][5]

Caption: Chemical structure of this compound.

Experimental Protocols

This compound is primarily used in Fmoc-based solid-phase peptide synthesis (SPPS). The pentafluorophenyl ester is a highly reactive activating group, which allows for rapid and efficient amide bond formation with minimal racemization.[9]

General Protocol for Fmoc-SPPS using this compound

The following is a generalized workflow for the incorporation of a proline residue using this compound in a manual SPPS setting.

Caption: Fmoc-SPPS cycle with this compound.

Detailed Methodologies

1. Fmoc Group Deprotection:

The removal of the Fmoc protecting group from the N-terminus of the growing peptide chain is a critical step to allow for the subsequent coupling reaction.

-

Reagent: 20% (v/v) piperidine in N,N-dimethylformamide (DMF).[10]

-

Procedure:

-

Suspend the peptide-resin in the deprotection reagent (approximately 10 mL per gram of resin).[10]

-

Agitate the mixture at room temperature for 2-5 minutes.[10]

-

Filter the resin.[10]

-

Repeat the treatment with the deprotection reagent for an additional 5-10 minutes to ensure complete removal of the Fmoc group.[10]

-

Wash the resin thoroughly with DMF to remove residual piperidine and the cleaved Fmoc-dibenzofulvene adduct.[10]

-

2. Coupling of this compound:

Fmoc-amino acid OPfp esters are pre-activated and do not require additional coupling reagents for amide bond formation.[11]

-

Reagents:

-

Procedure:

-

Suspend the deprotected peptide-resin in DMF.[11]

-

Add a solution of this compound in DMF to the resin. If using, add HOBt to the reaction mixture.[11]

-

Agitate the reaction mixture at room temperature. The reaction time can vary from 1 hour to overnight, and completion can be monitored using a colorimetric test such as the Kaiser test.[11]

-

Once the coupling is complete, filter the resin.

-

Wash the resin thoroughly with DMF to remove excess reagents and byproducts.[11]

-

3. Final Cleavage and Deprotection:

After the complete peptide sequence has been assembled, the peptide is cleaved from the solid support, and any side-chain protecting groups are removed.

-

Reagent: A common cleavage cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS). The composition may vary depending on the amino acid composition of the peptide.[12]

-

Procedure:

-

Wash the fully assembled peptide-resin with dichloromethane (DCM) and dry it under vacuum.[9]

-

Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.[9][12]

-

Filter the resin and collect the filtrate containing the cleaved peptide.[9]

-

Precipitate the crude peptide by adding cold diethyl ether.[9]

-

Centrifuge the mixture to pellet the peptide and decant the ether.[9]

-

Wash the peptide pellet with cold diethyl ether to remove scavengers and organic-soluble impurities.[9]

-

Dry the crude peptide under vacuum.[9]

-

Signaling Pathways and Biological Relevance

This compound itself is a synthetic building block and does not have direct biological activity or involvement in signaling pathways. However, the proline-containing peptides synthesized using this reagent can have significant biological roles. Proline residues are critical for the structure and function of many peptides and proteins, often inducing turns in the peptide backbone and participating in protein-protein interactions.

Caption: Role of this compound in peptide synthesis.

Conclusion

This compound is a highly efficient and widely used reagent for the incorporation of proline residues in solid-phase peptide synthesis. Its pre-activated nature simplifies the coupling step and minimizes side reactions. A thorough understanding of its chemical properties and the experimental protocols for its use is essential for the successful synthesis of complex proline-containing peptides for research, therapeutic, and diagnostic applications.

References

- 1. This compound | CAS 86060-90-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. This compound = 96.0 86060-90-4 [sigmaaldrich.com]

- 3. peptide.com [peptide.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. This compound Novabiochem 86060-90-4 [sigmaaldrich.com]

- 6. chemimpex.com [chemimpex.com]

- 7. This compound | CAS:86060-90-4 | High Purity | Manufacturer BioCrick [biocrick.com]

- 8. 125281-38-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. peptide.com [peptide.com]

- 11. peptide.com [peptide.com]

- 12. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

The Mechanism of Fmoc-Pro-OPfp in Amide Bond Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of 9-fluorenylmethoxycarbonyl-L-proline pentafluorophenyl ester (Fmoc-Pro-OPfp) in amide bond formation, a critical reaction in peptide synthesis. This document provides a detailed overview of the underlying chemistry, quantitative data on its performance, comprehensive experimental protocols, and a discussion of potential side reactions, offering valuable insights for professionals in peptide chemistry and drug development.

Core Principles: The Role of Activated Esters in Peptide Synthesis

Amide bond formation, the cornerstone of peptide synthesis, involves the coupling of a carboxylic acid of one amino acid with the amine of another. This reaction is not spontaneous and requires the "activation" of the carboxylic acid to increase its electrophilicity. This compound is a pre-activated form of Fmoc-L-proline, belonging to the class of active esters.

The effectiveness of pentafluorophenyl (Pfp) esters stems from the strong electron-withdrawing nature of the pentafluorophenyl group.[1] This property makes the pentafluorophenoxy group an excellent leaving group, thereby facilitating nucleophilic attack by the free amino group of the incoming amino acid or peptide chain.[1][2] This high reactivity translates to faster coupling times and can help minimize undesirable side reactions.[1]

The use of pre-formed, stable crystalline Fmoc-amino acid-OPfp esters, such as this compound, offers a significant advantage in Solid-Phase Peptide Synthesis (SPPS). It circumvents the need for in-situ activation steps with coupling reagents that can sometimes lead to side reactions or racemization.[3]

Data Presentation: Performance and Efficiency

While direct head-to-head quantitative comparisons for this compound against all other coupling reagents under identical conditions are not extensively consolidated in the literature, the performance of OPfp esters is well-documented. The following tables summarize representative data on the reactivity and efficiency of OPfp esters in comparison to other common coupling methodologies.

Table 1: Relative Coupling Rates of Active Esters

| Active Ester | Abbreviation | Relative Rate |

| p-Nitrophenyl ester | ONp | 1 |

| Pentachlorophenyl ester | OPcp | 3.4 |

| Pentafluorophenyl ester | OPfp | 111 |

This data highlights the significantly higher reactivity of OPfp esters compared to other classical active esters, leading to faster reaction times.[1]

Table 2: Performance Comparison of Common Coupling Reagents in SPPS

| Coupling Reagent/Method | Reagent Type | Typical Coupling Time | Representative Purity (%) | Level of Racemization |

| Fmoc-AA-OPfp | Active Ester | 15-60 minutes | >95 | Very Low [4] |

| HATU/DIPEA | Aminium/Uronium Salt | 15-45 minutes | >95 | Very Low[4] |

| HBTU/DIPEA | Aminium/Uronium Salt | 20-60 minutes | >95 | Low[4] |

| DIC/HOBt | Carbodiimide/Additive | 60-180 minutes | >90 | Low to Moderate |

Note: Performance can vary depending on the specific amino acid sequence, steric hindrance, and reaction conditions. The use of pre-activated this compound is particularly advantageous for minimizing racemization.

Reaction Mechanism and Experimental Workflow

The formation of an amide bond using this compound follows a straightforward nucleophilic acyl substitution mechanism. The workflow in the context of Fmoc-based SPPS is cyclical, involving deprotection, coupling, and washing steps.

References

The Strategic Role of Fmoc-Pro-OPfp in Solid-Phase Peptide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of solid-phase peptide synthesis (SPPS), the incorporation of proline residues presents a unique set of challenges due to the secondary amine structure of this imino acid. The choice of proline derivative and coupling strategy can significantly impact the efficiency of synthesis, the purity of the final peptide, and the preservation of stereochemical integrity. This technical guide provides a comprehensive overview of Fmoc-L-Proline pentafluorophenyl ester (Fmoc-Pro-OPfp), a pre-activated proline derivative, detailing its chemical properties, advantages in SPPS, and specific experimental protocols for its application.

Core Concepts: The Chemistry and Rationale of this compound

This compound is an N-α-9-fluorenylmethoxycarbonyl (Fmoc) protected L-proline in which the carboxylic acid is activated as a pentafluorophenyl (Pfp) ester. The Fmoc group provides temporary protection of the α-amino group, which can be removed under mild basic conditions, a hallmark of the widely adopted Fmoc/tBu orthogonal protection strategy in SPPS.

The key to this compound's utility lies in its pre-activated nature. In standard SPPS, the carboxylic acid of the incoming amino acid is typically activated in situ using coupling reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or Diisopropylcarbodiimide (DIC), often in the presence of a base like N,N-Diisopropylethylamine (DIPEA). While effective, this process can sometimes lead to side reactions, including racemization, particularly with sensitive amino acids. This compound circumvents the need for a separate activation step, as the pentafluorophenyl group is a highly effective leaving group, facilitating direct aminolysis by the deprotected N-terminal amine of the growing peptide chain on the solid support.

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₆H₁₈F₅NO₄ |

| Molecular Weight | 503.42 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 120-130 °C |

| Purity (HPLC) | ≥98.0% |

| CAS Number | 86060-90-4 |

Advantages of Employing this compound in SPPS

The use of this compound offers several distinct advantages over the conventional in-situ activation of Fmoc-Pro-OH:

-

Reduced Risk of Racemization: Proline is generally less susceptible to racemization than many other amino acids due to its cyclic structure which hinders the formation of the oxazolone intermediate responsible for epimerization. However, the use of pre-formed active esters like OPfp esters is a well-established strategy to minimize racemization, particularly for amino acids that are prone to this side reaction under base-mediated coupling conditions.[1] This makes this compound a reliable choice for maintaining the stereochemical purity of the final peptide.

-

Simplified Coupling Protocol: As a pre-activated reagent, this compound eliminates the need for the pre-activation step with coupling reagents and a strong base, streamlining the synthesis workflow.[2]

-

Enhanced Reaction Monitoring: The use of this compound is compatible with colorimetric monitoring methods, such as the bromophenol blue test, allowing for a visual confirmation of the coupling reaction's completion.[2]

-

High Coupling Efficiency: Pentafluorophenyl esters are highly reactive acylating agents, leading to efficient and rapid peptide bond formation.[3] While direct quantitative comparisons are scarce in the literature, the high reactivity of OPfp esters generally translates to high coupling yields, often exceeding 98-99% under optimal conditions.[4]

Experimental Protocols

The following sections provide detailed methodologies for the key experimental steps involving this compound in a typical Fmoc-SPPS workflow.

Standard Fmoc Deprotection

This protocol is performed prior to the coupling of this compound to expose the free amine on the N-terminus of the resin-bound peptide.

Materials:

-

Peptide-resin with N-terminal Fmoc protection

-

Deprotection solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

-

DMF (peptide synthesis grade)

-

Reaction vessel for SPPS

Procedure:

-

Swell the peptide-resin in DMF for 15-30 minutes.

-

Drain the DMF.

-

Add the deprotection solution to the resin (approximately 10 mL per gram of resin).

-

Agitate the mixture for an initial 3-5 minutes.

-

Drain the deprotection solution.

-

Add a fresh aliquot of the deprotection solution and agitate for an additional 10-15 minutes.

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

Coupling of this compound

This protocol outlines the procedure for coupling this compound to the deprotected peptide-resin.

Materials:

-

Deprotected peptide-resin

-

This compound

-

1-Hydroxybenzotriazole (HOBt) (optional, but recommended)

-

DMF (peptide synthesis grade)

-

Reaction vessel for SPPS

Procedure:

-

In a separate vial, dissolve this compound (1.5 to 3 equivalents relative to the resin loading) in DMF.

-

If used, dissolve an equimolar amount of HOBt in the same solution. The addition of HOBt can increase the rate of the coupling reaction.[3]

-

Add the this compound solution to the deprotected peptide-resin.

-

Agitate the reaction mixture at room temperature. The reaction time can vary from 30 minutes to a few hours, depending on the sequence and scale.

-

Monitor the reaction for completion using a colorimetric test such as the bromophenol blue test (see Protocol 3.3).

-

Once the coupling is complete, drain the reaction solution.

-

Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and by-products.

Note on the Use of Base: For the coupling of active esters like this compound, the addition of a strong tertiary amine base like DIPEA is generally not required and may increase the risk of side reactions. The free amine on the resin is sufficiently nucleophilic to react with the activated ester.

Bromophenol Blue Monitoring of Coupling

This qualitative test provides a visual indication of the presence of free primary or secondary amines on the resin.

Materials:

-

A small sample of the peptide-resin from the coupling reaction

-

Bromophenol blue test solution (0.05% bromophenol blue in dimethylacetamide or DMF)

-

Small test tube

Procedure:

-

Withdraw a small sample of resin beads (10-15 beads) from the reaction vessel.

-

Place the beads in a small test tube and wash them with fresh DMF to remove any residual reagents in the surrounding solution.

-

Add 1-2 drops of the bromophenol blue test solution to the beads.

-

Observe the color of the beads immediately.

Mechanism of Bromophenol Blue Test: Bromophenol blue is a pH indicator. In the presence of a basic free amine on the resin, the indicator is deprotonated, resulting in a blue color. As the coupling reaction proceeds and the free amines are consumed, the local environment becomes less basic, and the indicator reverts to its protonated, yellow form.

Workflow and Logical Relationships

The following diagrams illustrate the overall workflow of Fmoc-SPPS with a focus on the incorporation of this compound and the decision-making process based on reaction monitoring.

Caption: General workflow for incorporating this compound in SPPS.

Caption: Logical relationships of this compound's features and outcomes.

Cost-Effectiveness Considerations

A critical factor in the selection of synthesis reagents, particularly for large-scale production, is cost. This compound is generally more expensive on a per-gram basis than Fmoc-Pro-OH. However, a comprehensive cost-effectiveness analysis must consider several factors:

-

Cost of Coupling Reagents: The cost of high-quality coupling reagents (e.g., HBTU, HATU) and bases (e.g., DIPEA) required for in-situ activation of Fmoc-Pro-OH must be factored into the total cost of that approach.

-

Synthesis Time and Labor: The simplified protocol with this compound can lead to savings in synthesis time and operator labor, especially in automated synthesis platforms.

-

Yield and Purity: If the use of this compound results in a higher crude purity and overall yield, this can significantly reduce the costs associated with downstream purification, which is often a major bottleneck and expense in peptide production.

-

Cost of Failure: For complex or "difficult" sequences, the higher reliability of a pre-activated ester in preventing side reactions and ensuring complete coupling can avert the high cost of a failed synthesis.

While a precise quantitative comparison is highly dependent on the specific peptide sequence, scale of synthesis, and local reagent pricing, the use of this compound can be highly cost-effective for the synthesis of high-purity peptides where minimizing side reactions and ensuring success are paramount.

Conclusion

This compound serves as a valuable and strategic tool in the arsenal of the peptide chemist. Its pre-activated nature offers a streamlined and reliable method for the incorporation of proline residues in solid-phase peptide synthesis. The key advantages of reduced racemization risk, simplified protocols, and compatibility with reaction monitoring make it an attractive option for the synthesis of high-purity peptides for research, diagnostics, and therapeutic development. While the upfront reagent cost is higher than that of its unactivated counterpart, a thorough analysis of the total process costs, including reagents, time, and purification, often justifies its use, particularly for challenging sequences and applications demanding the highest quality final product.

References

A Technical Guide to Fmoc-Pro-OPfp in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fmoc-L-Pro-OPfp (N-α-(9-Fluorenylmethoxycarbonyl)-L-proline pentafluorophenyl ester), a critical reagent in modern solid-phase peptide synthesis (SPPS). This document outlines its chemical properties, provides a detailed experimental protocol for its use, and illustrates the underlying chemical processes through diagrams.

Core Properties of Fmoc-Pro-OPfp

This compound is an activated amino acid derivative designed for efficient peptide bond formation, particularly in automated peptide synthesizers. The pentafluorophenyl (Pfp) ester group serves as an excellent leaving group, facilitating the coupling reaction.

| Property | Value | Citations |

| CAS Number | 86060-90-4 | [1][2][3][4][5] |

| Molecular Weight | 503.42 g/mol | [2][3][4][5][6] |

| Molecular Formula | C₂₆H₁₈F₅NO₄ | [1][2][3] |

| Appearance | White to slightly yellow or beige powder | [5] |

| Melting Point | 120-130 °C | [5] |

| Functional Group | Fmoc | [5] |

| Application | Peptide Synthesis | [5] |

Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the incorporation of a proline residue into a growing peptide chain on a solid support using this compound. This process involves a cyclical series of steps to add each amino acid.[2][7]

Materials:

-

This compound

-

Solid support resin (e.g., Wang resin, Rink Amide resin)[8]

-

N,N-Dimethylformamide (DMF)

-

Piperidine solution in DMF (typically 20%)[9]

-

Diisopropylethylamine (DIEA) (for neutralization, if required)

-

Dichloromethane (DCM)

-

Washing solvents (e.g., DMF, DCM, Isopropanol)

-

Cleavage cocktail (e.g., Trifluoroacetic acid (TFA) based)[2]

Methodology:

-

Resin Preparation and Swelling:

-

Fmoc Deprotection:

-

The N-terminal Fmoc protecting group of the resin-bound amino acid is removed by treating the resin with a 20% piperidine solution in DMF.[9][11]

-

This reaction is typically allowed to proceed for 5-20 minutes.[10][11]

-

The resin is then thoroughly washed with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.[3][9]

-

-

Amino Acid Coupling (Incorporation of Proline):

-

This compound is dissolved in DMF. For pentafluorophenyl esters, the addition of 1-hydroxybenzotriazole (HOBt) can enhance reactivity.[11]

-

The solution of activated this compound is added to the deprotected resin.

-

The coupling reaction is allowed to proceed for 1-2 hours, or until completion, which can be monitored using a colorimetric test (e.g., ninhydrin test, which will be negative for the secondary amine of proline).[8][12]

-

After the coupling is complete, the resin is washed extensively with DMF and other solvents like DCM and IPA to remove any unreacted reagents and byproducts.[3][11]

-

-

Chain Elongation:

-

Final Deprotection and Cleavage:

-

Once the peptide synthesis is complete, the final N-terminal Fmoc group is removed as described in Step 2.

-

The peptide is cleaved from the solid support resin, and simultaneously, the side-chain protecting groups are removed. This is typically achieved by treating the resin with a strong acid cocktail, most commonly containing Trifluoroacetic acid (TFA).[2][4]

-

The cleaved peptide is then precipitated, washed, and can be purified using techniques such as High-Performance Liquid Chromatography (HPLC).[2]

-

Visualizing the Chemistry

To better understand the core processes in Fmoc-SPPS, the following diagrams illustrate the overall workflow and the key deprotection mechanism.

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Caption: Mechanism of Fmoc group removal by piperidine.

References

- 1. peptide.com [peptide.com]

- 2. What is Solid-phase Peptide Synthesis? | Powder Systems [powdersystems.com]

- 3. bachem.com [bachem.com]

- 4. jpt.com [jpt.com]

- 5. This compound Novabiochem 86060-90-4 [sigmaaldrich.com]

- 6. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.cn]

- 7. bachem.com [bachem.com]

- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 9. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 10. chem.uci.edu [chem.uci.edu]

- 11. chempep.com [chempep.com]

- 12. luxembourg-bio.com [luxembourg-bio.com]

An In-depth Technical Guide to Fmoc Protecting Group in Proline Incorporation

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the critical factors involved in the incorporation of proline using 9-fluorenylmethoxycarbonyl (Fmoc) protection in Solid-Phase Peptide Synthesis (SPPS). Proline's unique cyclic structure introduces specific challenges that necessitate optimized strategies to ensure high-yield and high-purity peptide products.

Introduction: The Unique Challenge of Proline in Fmoc-SPPS

Solid-Phase Peptide Synthesis (SPPS) based on Fmoc chemistry is the predominant method for producing synthetic peptides.[1][2] The strategy relies on the base-lability of the Fmoc group for Nα-protection, allowing for mild deprotection conditions that preserve acid-labile side-chain protecting groups.[2][3]

However, the incorporation of proline, a proteinogenic amino acid with a secondary amine, presents distinct challenges compared to primary amino acids.[3] Its rigid pyrrolidine ring restricts conformational flexibility and influences the geometry of the peptide backbone. These structural constraints can lead to slower reaction kinetics, aggregation, and specific side reactions that compromise the synthesis.[3] Understanding and mitigating these issues is crucial for the successful synthesis of proline-containing peptides.

Core Challenges and Side Reactions

The incorporation of Fmoc-Pro-OH is associated with several well-documented difficulties.

Diketopiperazine (DKP) Formation

This is one of the most significant side reactions in SPPS, occurring at the dipeptide stage.[4][5][6] After the coupling of the second amino acid (in this case, proline), the deprotected N-terminal amine of the first amino acid can perform an intramolecular nucleophilic attack on the ester linkage to the resin. This attack cleaves the dipeptide from the resin, forming a stable six-membered cyclic diketopiperazine (DKP).[5][7][8]

Key Factors:

-

Sequence Dependence: The reaction is highly prevalent when proline is one of the first two residues at the C-terminus.[4][6] Sequences containing Pro-Pro are particularly susceptible.[5][9]

-

Mechanism: The reaction is catalyzed by the base (e.g., piperidine) used for Fmoc deprotection.[5]

-

Consequence: DKP formation is a chain-terminating event, leading to a significant loss of the desired peptide and the generation of a major impurity that can be difficult to remove.[5] In some cases, this can result in a nearly quantitative loss of the peptide from the resin.[6]

On-Resin Aggregation

Peptide chain aggregation is a primary cause of synthesis failure, leading to incomplete coupling and deprotection steps.[10] As the peptide elongates, it can form secondary structures, like β-sheets, which are stabilized by inter-chain hydrogen bonds. This can render the N-terminus inaccessible for the next reaction cycle.[11]

While proline is known as a "helix breaker" and can disrupt secondary structures, certain sequences containing proline can still be prone to aggregation.[12] Conversely, the strategic placement of proline or its analogs can be a powerful tool to prevent aggregation.[12]

Incomplete Coupling and Slow Kinetics

The secondary amine of proline is sterically more hindered and less nucleophilic than the primary amines of other proteinogenic amino acids. This can result in slower coupling kinetics.[3][13] If the coupling reaction does not go to completion, it results in deletion sequences (e.g., des-Pro), which are often difficult to separate from the target peptide during purification.[14] To ensure complete reaction, strategies like "double coupling" are often employed.[13][15]

Premature Fmoc Deprotection

Proline and its derivatives can contribute to the premature deprotection of the Fmoc group.[16] The pKa of proline's secondary amine is close to that of piperidine, allowing it to act as a base and catalyze the β-elimination mechanism that removes the Fmoc group from a neighboring peptide chain.[16] Recent studies have also identified "self-deprotection" pathways where Fmoc-protected peptide intermediates can undergo deprotection even without the addition of a base, a phenomenon exacerbated when proline is the penultimate amino acid.[5][9][14]

Strategic Solutions and Experimental Protocols

To address the challenges associated with Fmoc-proline incorporation, several optimized strategies and specialized reagents have been developed.

Mitigating Diketopiperazine (DKP) Formation

| Strategy | Mechanism of Action | When to Apply |

| Use of 2-Chlorotrityl Chloride (2-CTC) Resin | The steric bulk of the 2-chlorotrityl moiety inhibits the intramolecular cyclization required for DKP formation.[4][8] | When Proline or another secondary amino acid is one of the first two residues at the C-terminus. |

| Incorporate as a Dipeptide | By coupling a pre-formed Fmoc-Xaa-Pro-OH dipeptide, the vulnerable dipeptidyl-resin stage is bypassed entirely. | For sequences known to be highly prone to DKP formation. |

| Modified Deprotection Conditions | Using a lower concentration of piperidine at a reduced temperature can suppress DKP formation.[5] An alternative is using 2% DBU with 5% piperazine in NMP, which minimizes DKP formation while enhancing deprotection kinetics.[7] | In automated synthesis where resin choice is limited or when DKP formation is observed despite using 2-CTC resin. |

-

Resin Swelling: Swell the 2-chlorotrityl chloride resin in dichloromethane (DCM) for 30-60 minutes in a reaction vessel.

-

Amino Acid Preparation: In a separate vial, dissolve Fmoc-Pro-OH (1.5-2.0 equivalents relative to resin loading) in a minimal amount of DCM.

-

Activation/Coupling: Add N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equivalents) to the amino acid solution and immediately add it to the swollen resin.

-

Reaction: Agitate the mixture for 1-2 hours at room temperature.

-

Capping: To cap any remaining unreacted sites on the resin, add a solution of DCM/Methanol/DIPEA (17:2:1) and agitate for 15-30 minutes.

-

Washing: Thoroughly wash the resin with DCM, DMF, and finally DCM, then dry under vacuum.

Overcoming Aggregation with Pseudoproline Dipeptides

Pseudoproline dipeptides are derivatives of Ser, Thr, or Cys where the side chain is reversibly protected as an oxazolidine or thiazolidine ring.[17] This modification introduces a "kink" in the peptide backbone, similar to proline, which disrupts the inter-chain hydrogen bonding responsible for β-sheet formation and aggregation.[11][17]

| Strategy | Mechanism of Action | When to Apply |

| Incorporate Pseudoproline Dipeptides | The cyclic structure mimics proline's conformation, favoring a cis-amide bond that disrupts secondary structures and enhances solvation.[17] The modification is stable during SPPS but is cleaved by TFA during final deprotection, regenerating the native amino acid.[17] | For long or hydrophobic sequences known to be "difficult". It is recommended to space pseudoproline dipeptides approximately 5-6 residues apart for optimal effect. |

-

Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been removed using standard deprotection protocols (e.g., 20% piperidine in DMF).

-

Activation Solution: In a separate vial, dissolve the pseudoproline dipeptide (e.g., Fmoc-Xaa-Ser(ψMe,MePro)-OH) (3-5 eq.) and a coupling reagent such as HBTU (2.9-4.9 eq.) in a minimal volume of DMF or NMP.[11][18]

-

Base Addition: Add DIPEA (2 eq. relative to the dipeptide) to the activation solution and mix thoroughly.

-

Coupling: Immediately add the activated solution to the deprotected peptide-resin. Agitate for 1-2 hours at room temperature.

-

Monitoring: Check for completion of the coupling using a qualitative test such as the TNBS test (Trinitrobenzene sulfonic acid).

-

Washing: Once the coupling is complete, wash the resin thoroughly with DMF (5-7 times) to remove excess reagents.

Enhancing Coupling Efficiency for Proline

Due to the reduced nucleophilicity of proline's secondary amine, more robust coupling conditions are often necessary.

| Strategy | Mechanism of Action | Quantitative Data/Notes |

| Double Coupling | Repeating the coupling step with fresh reagents ensures the reaction goes to completion, minimizing deletion impurities.[15] | Often recommended for the amino acid immediately following a proline residue as well, due to potential steric hindrance.[13] |

| High-Efficiency Coupling Reagents | Uronium/aminium salts (HBTU, HATU) or phosphonium salts (PyBOP) are highly reactive and can overcome the lower reactivity of proline.[19][20][21] COMU is a modern alternative that is safer and highly efficient.[19][20] | HATU and HCTU generally exhibit faster kinetics and lower racemization compared to HBTU.[21] PyBOP offers a good balance of reactivity and stability.[21] |

| Microwave-Assisted SPPS | Applying heat can reduce synthesis time and help overcome aggregation, thereby improving coupling efficiency.[4][12] | Care must be taken as elevated temperatures can increase the risk of side reactions like aspartimide formation if Asp is present in the sequence.[12] |

-

Resin Swelling & Washing: Swell the peptide-resin in DMF. Wash thoroughly with DMF.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1 x 5 min, then 1 x 15 min).[15]

-

Washing: Wash the resin extensively with DMF to remove all traces of piperidine.[15]

-

First Coupling:

-

Prepare an activation solution of Fmoc-Pro-OH (3-5 eq.), a coupling reagent (e.g., HCTU, 3-5 eq.), and a base (e.g., DIPEA or 2,4,6-Collidine, 6-10 eq.) in DMF.

-

Add the solution to the resin and agitate for 45-60 minutes.

-

Drain the reaction vessel.

-

-

Washing: Wash the resin with DMF (3-5 times).

-

Second Coupling (Double Coupling):

-

Prepare a fresh activation solution as in step 4.

-

Add the solution to the resin and agitate for another 45-60 minutes.

-

-

Final Washing: Wash the resin thoroughly with DMF, DCM, and then DMF to prepare for the next cycle.

Monitoring and Analytical Validation

Rigorous monitoring during and after synthesis is essential to confirm the successful incorporation of proline and to quantify any side products.

| Analytical Method | Principle | Information Provided |

| TNBS Test (On-Resin) | Trinitrobenzene sulfonic acid reacts with primary amines to give a red color. Secondary amines (like deprotected Proline) do not react. | A positive (red) result before coupling indicates a free primary amine. After coupling proline, the test should be negative (colorless/yellow beads), but this only confirms the absence of primary amines, not successful proline coupling. |

| RP-HPLC | Separates components of a mixture based on their hydrophobicity.[22] | Provides quantitative data on the purity of the crude peptide after cleavage.[22][23] The presence of deletion sequences (des-Pro) or DKP byproducts can be identified by comparing retention times with standards or by mass. |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules.[22] | Confirms the molecular weight of the final peptide, verifying that proline was successfully incorporated.[22][24] It is the primary tool for identifying deletion impurities. |

| NMR Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Can provide unambiguous confirmation of the peptide sequence and structure, including the stereochemistry of the proline residue.[22][24] |

Visualizations of Key Processes

The following diagrams illustrate the core workflows and mechanisms discussed.

Caption: Standard workflow for one cycle of Fmoc-Proline incorporation in SPPS.

Caption: Mechanism of Diketopiperazine (DKP) formation from a dipeptidyl-resin.

Caption: How pseudoproline dipeptides disrupt aggregation by introducing a structural kink.

Caption: A logical workflow for troubleshooting difficult Fmoc-Proline couplings.

Conclusion

The successful incorporation of proline in Fmoc-SPPS is a multifaceted challenge that requires a departure from standard protocols. Proline's unique structure necessitates careful consideration of potential side reactions, most notably diketopiperazine formation and on-resin aggregation. By strategically selecting resins like 2-chlorotrityl chloride, employing powerful tools such as pseudoproline dipeptides, and optimizing coupling conditions with high-efficiency reagents and techniques like double coupling, researchers can effectively mitigate these issues. Rigorous analytical monitoring via HPLC and Mass Spectrometry is paramount to verify the integrity of the final product. A thorough understanding of the underlying chemistry and a proactive approach to protocol design are the cornerstones of synthesizing high-quality, proline-containing peptides for research and drug development.

References

- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 3. benchchem.com [benchchem.com]

- 4. peptide.com [peptide.com]

- 5. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chempep.com [chempep.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biotage.com [biotage.com]

- 14. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]

- 15. benchchem.com [benchchem.com]

- 16. mesalabs.com [mesalabs.com]

- 17. chempep.com [chempep.com]

- 18. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]

- 19. peptide.com [peptide.com]

- 20. bachem.com [bachem.com]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

- 23. almacgroup.com [almacgroup.com]

- 24. Analytical methods and Quality Control for peptide products [biosynth.com]

Methodological & Application

Application Notes and Protocols: Fmoc-Pro-OPfp Coupling for Manual Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, enabling the stepwise construction of peptide chains on an insoluble resin support.[1][2][3] The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is widely employed due to its use of a base-labile Nα-protecting group, which is removed under mild conditions, preserving acid-labile side-chain protecting groups.[4] This document provides a detailed protocol for the manual coupling of Fmoc-Pro-OPfp (Fmoc-Proline-pentafluorophenyl ester), a pre-activated amino acid derivative that offers advantages in peptide synthesis. Proline, a secondary amino acid, can present steric challenges for coupling, and the use of a highly reactive OPfp ester can facilitate efficient peptide bond formation while minimizing racemization.[5][6][7] These application notes are intended to guide researchers through the manual synthesis process, from resin preparation to final peptide cleavage and purification.

Principle of this compound Coupling

In Fmoc-based SPPS, the peptide is assembled sequentially on a solid support.[8] The cycle involves two main steps: 1) Removal (cleavage) of the temporary Nα-Fmoc protecting group from the N-terminal amino acid of the growing peptide chain, and 2) Coupling of the next Nα-Fmoc protected amino acid.

This compound is an activated ester of proline. The pentafluorophenyl (Pfp) group is a highly effective leaving group, making the carboxyl group of proline highly susceptible to nucleophilic attack by the free amine of the resin-bound peptide. This pre-activation eliminates the need for in-situ coupling reagents, simplifying the procedure and often leading to cleaner reactions.[9] Additives like N-hydroxybenzotriazole (HOBt) can be used to further accelerate the coupling rate.[4][9]

Experimental Protocols

Materials and Reagents

A summary of necessary materials and reagents is provided in the table below. It is crucial to use high-quality, amine-free solvents, particularly DMF, to prevent premature Fmoc deprotection and other side reactions.[10]

| Category | Item | Purpose/Specification |

| Resin | Rink Amide, Wang, or 2-Chlorotrityl Resin | Choice depends on desired C-terminus (amide or carboxylic acid)[10] |

| Amino Acid | This compound | Activated proline building block |

| Solvents | N,N-Dimethylformamide (DMF), Peptide Synthesis Grade | Primary solvent for swelling, washing, and coupling |

| Dichloromethane (DCM), Reagent Grade | Solvent for washing and swelling certain resins | |

| Isopropanol (IPA) | Used in washing steps | |

| Diethyl Ether, Anhydrous | For peptide precipitation | |

| Reagents | Piperidine | For Fmoc deprotection (typically 20% v/v in DMF) |

| N-Hydroxybenzotriazole (HOBt) | Optional coupling additive to increase reaction rate[9] | |

| Trifluoroacetic Acid (TFA) | Primary reagent for cleavage from the resin[11][12] | |

| Scavengers (e.g., Water, Thioanisole, Phenol, Triisopropylsilane (TIS), 1,2-Ethanedithiol (EDT)) | To prevent side reactions during cleavage[13][14] | |

| Apparatus | Manual SPPS Reaction Vessel with Frit | To contain the resin during synthesis |

| Wrist-action Shaker or Nitrogen Bubbler | For agitation of the resin slurry | |

| Standard Glassware | Vials, beakers, graduated cylinders | |

| Syringes and Needles | For reagent transfer | |

| HPLC System | For purification of the crude peptide | |

| Mass Spectrometer | For analysis and confirmation of the final product |

Table 1: Key Materials and Reagents for Manual Peptide Synthesis.

Step-by-Step Synthesis Protocol

This protocol outlines a typical cycle for coupling this compound on a 0.1 mmol scale. Adjust volumes as needed based on the scale of the synthesis and the specific reaction vessel used.

Step 1: Resin Preparation and Swelling

-

Weigh the appropriate amount of resin (e.g., ~150-200 mg for a resin with a loading of 0.5-0.7 mmol/g) into the manual synthesis vessel.[10]

-

Add 5-10 mL of DMF to the resin.

-

Agitate the resin slurry for at least 1 hour at room temperature to ensure complete swelling.[10]

-

Drain the DMF through the vessel frit.

Step 2: N-terminal Fmoc Deprotection

-

Add 5 mL of 20% piperidine in DMF to the swollen resin.

-

Agitate for 3 minutes.

-

Drain the solution.

-

Add another 5 mL of 20% piperidine in DMF.

-

Agitate for 10-15 minutes to ensure complete Fmoc removal.[4]

-

Drain the solution.

-

Wash the resin thoroughly by adding ~10 mL of DMF, agitating for 1 minute, and draining. Repeat this wash step 5-7 times to remove all traces of piperidine.[10]

-

Wash the resin 3 times with IPA, followed by 3 times with DMF.

Step 3: this compound Coupling

-

In a separate vial, dissolve 3 equivalents of this compound (relative to the resin loading) in DMF. If using an additive, also add 1-1.5 equivalents of HOBt.[9]

-

Add the this compound solution to the deprotected resin in the reaction vessel.

-

Ensure the total volume is sufficient to suspend the resin beads freely.

-

Agitate the reaction mixture at room temperature. The reaction time can vary from 1 to 4 hours.[9]

-

Monitor the reaction for completion using a qualitative test (e.g., Chloranil test for secondary amines like proline). A negative test indicates the consumption of free amines and thus a complete coupling.

Step 4: Washing

-

After the coupling is complete, drain the reaction solution.

-

Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.[10]

-

The resin is now ready for the next deprotection and coupling cycle.

The following table summarizes the parameters for a single coupling cycle.

| Step | Reagent / Solvent | Volume | Time | Repetitions |

| Deprotection 1 | 20% Piperidine in DMF | 5 mL | 3 min | 1 |

| Deprotection 2 | 20% Piperidine in DMF | 5 mL | 10-15 min | 1 |

| Washing | DMF | 10 mL | 1 min | 5-7 |

| Coupling | 3 eq. This compound in DMF | 5-7 mL | 1-4 hours | 1 |

| Washing | DMF | 10 mL | 1 min | 5-7 |

Table 2: Typical Parameters for a Manual Fmoc-SPPS Cycle (0.1 mmol scale).

Final Peptide Cleavage and Deprotection

Once the peptide sequence is fully assembled, the peptide must be cleaved from the resin support, and the side-chain protecting groups must be removed.

-

Perform a final N-terminal Fmoc deprotection as described in Step 2.

-

Wash the resin thoroughly with DMF, followed by DCM, and dry the resin under vacuum for 1-2 hours.

-

Prepare a cleavage cocktail. The composition depends on the amino acids in the peptide sequence. A common general-purpose cocktail is Reagent K.[13]

-

Add the cleavage cocktail to the dry resin (e.g., 5-10 mL for 0.1 mmol of resin).

-

Agitate the mixture at room temperature for 2-3 hours.[12]

-

Filter the solution to separate the resin beads, collecting the filtrate which contains the peptide.

-

Wash the resin 2-3 times with fresh TFA, combining the filtrates.

| Component | Volume Percentage | Purpose |

| TFA | 82.5% | Cleavage and deprotection |

| Phenol | 5% | Scavenger (e.g., for Tyr, Trp) |

| Water | 5% | Scavenger (e.g., for Trp) |

| Thioanisole | 5% | Scavenger (e.g., for Met, Arg) |

| 1,2-Ethanedithiol (EDT) | 2.5% | Scavenger (e.g., for Cys) |

Table 3: Composition of "Reagent K" Cleavage Cocktail.[13]

Peptide Precipitation and Isolation

-

Reduce the volume of the collected TFA filtrate by about half under a gentle stream of nitrogen.

-

Add the concentrated peptide solution dropwise to a 50 mL centrifuge tube containing 40-50 mL of ice-cold diethyl ether.

-

A white precipitate (the crude peptide) should form.

-

Keep the mixture at 4°C for at least 30 minutes to maximize precipitation.[11]

-

Centrifuge the tube to pellet the peptide. Decant the ether.

-

Wash the peptide pellet with cold ether 2-3 more times to remove residual scavengers.

-

Dry the crude peptide pellet under vacuum.

-

Purify the crude peptide by reverse-phase HPLC and confirm its identity and purity using mass spectrometry.

Visualized Workflows

The following diagrams illustrate the key workflows in the manual peptide synthesis process.

Caption: General workflow for a manual Fmoc-SPPS cycle.

Caption: Detailed workflow for the this compound coupling step.

References

- 1. What is Solid-phase Peptide Synthesis? | Powder Systems [powdersystems.com]

- 2. jpt.com [jpt.com]

- 3. bachem.com [bachem.com]

- 4. chempep.com [chempep.com]

- 5. Fmoc-Val-OPfp | 86060-87-9 | Benchchem [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. bachem.com [bachem.com]

- 8. bachem.com [bachem.com]

- 9. peptide.com [peptide.com]

- 10. chem.uci.edu [chem.uci.edu]

- 11. peptide.com [peptide.com]

- 12. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 13. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scribd.com [scribd.com]

Application Note and Protocol for Automated Peptide Synthesis Using Fmoc-Pro-OPfp

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient construction of complex peptide sequences. The 9-fluorenylmethyloxycarbonyl (Fmoc) strategy is a widely adopted method within SPPS due to its use of a base-labile protecting group, which allows for orthogonal protection schemes with acid-labile side-chain protecting groups.[1][2] A critical step in SPPS is the formation of the amide bond between the incoming amino acid and the N-terminus of the growing peptide chain. The use of pre-activated amino acid derivatives, such as pentafluorophenyl (Pfp) esters, can significantly enhance the efficiency and success of this coupling step.[3]

Proline, with its unique secondary amine structure, presents specific challenges in peptide synthesis, including slower coupling kinetics and the potential for cis/trans isomerization of the peptide bond.[4][5][6] The use of Fmoc-L-proline pentafluorophenyl ester (Fmoc-Pro-OPfp) provides a highly reactive and stable building block that facilitates the efficient incorporation of proline residues into peptide sequences, minimizing potential side reactions.[7] This application note provides a detailed protocol for the use of this compound in automated peptide synthesis, along with expected quantitative data and workflow diagrams.

Principle of the Method

Fmoc-SPPS involves the iterative addition of N-α-Fmoc protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support.[1][8] Each cycle consists of three main steps:

-

Fmoc Deprotection: The N-terminal Fmoc group is removed using a mild base, typically a solution of piperidine in N,N-dimethylformamide (DMF), to expose a free amine.[7][9]

-

Amino Acid Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed amine. This compound is a pre-activated amino acid derivative. The strong electron-withdrawing nature of the pentafluorophenyl group makes the ester highly reactive, promoting rapid and efficient amide bond formation.[3]

-

Washing: The solid support is thoroughly washed to remove excess reagents and byproducts before the next cycle begins.[9]

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the solid support, and all side-chain protecting groups are removed, typically in a single step using a strong acid cocktail.[10]

Advantages of Using this compound:

-

High Reactivity: The pentafluorophenyl ester is a highly activated leaving group, leading to faster and more complete coupling reactions.[3]

-

Reduced Racemization: The high reactivity minimizes the risk of racemization, which can be a concern with some activation methods.[3][11]

-

Convenience: As a stable, crystalline solid, this compound can be prepared in advance and used without the need for in-situ activation, which can sometimes lead to side reactions.[3][7]

-

Effectiveness in Difficult Couplings: The high reactivity is particularly beneficial for sterically hindered couplings, which can sometimes be challenging after a proline residue.[3][12]

Experimental Protocols

This protocol outlines a general procedure for automated solid-phase peptide synthesis on a 0.1 mmol scale using this compound. The protocol may need to be optimized based on the specific peptide sequence and the automated synthesizer being used.

Resin Preparation and Swelling

-

Place the appropriate amount of resin (e.g., 100-200 mg of Rink Amide or Wang resin with a substitution of 0.5-1.0 mmol/g) into the synthesizer's reaction vessel.[9][13]

Fmoc-SPPS Cycle for Proline Incorporation

The following steps are performed in an automated peptide synthesizer.

-

Fmoc Deprotection:

-

Drain the DMF from the swelled resin.

-

Add 20% piperidine in DMF to the resin.

-

Allow the reaction to proceed for 5-10 minutes.

-

Drain the piperidine solution.

-

Repeat the piperidine treatment for another 5-10 minutes.

-

-

Washing:

-

Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine.[14]

-

-

Coupling of this compound:

-

Dissolve this compound (3-5 equivalents relative to the resin loading) in a minimal amount of DMF.

-

For enhanced reactivity, 1-hydroxybenzotriazole (HOBt) (3-5 equivalents) can be added to the this compound solution.[7]

-

Add the this compound solution to the resin.

-

Allow the coupling reaction to proceed for 30-60 minutes at room temperature. For difficult couplings, the reaction time can be extended, or the temperature can be increased.[7][15]

-

-

Post-Coupling Wash:

-

Drain the coupling solution.

-

Wash the resin with DMF (3-5 times) to remove excess reagents.

-

Wash with dichloromethane (DCM) (2-3 times) and then DMF (2-3 times).

-

Chain Elongation

Repeat the Fmoc-SPPS cycle (deprotection, washing, coupling, and post-coupling wash) for the subsequent amino acids in the peptide sequence until the full-length peptide is assembled.[13]

Final Cleavage and Deprotection

-

After the final coupling step, perform a final Fmoc deprotection.

-

Wash the peptide-resin extensively with DMF, followed by DCM.[10]

-

Dry the resin under a stream of nitrogen or in a vacuum desiccator.[10]

-

Prepare a fresh cleavage cocktail. For most peptides without sensitive residues like Cys, Met, or Trp, a standard cocktail is 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.[10]

-

Add the cleavage cocktail to the dried resin in a fume hood.

-

Gently agitate the mixture at room temperature for 2-3 hours.[3]

-

Filter the resin and collect the filtrate containing the cleaved peptide into a cold centrifuge tube.

-

Precipitate the crude peptide by adding cold diethyl ether (approximately 10 times the volume of the filtrate).[10]

-

Centrifuge the mixture to pellet the peptide and carefully decant the ether.

-

Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.

-

Dry the crude peptide pellet under vacuum.

Peptide Purification and Analysis

-

Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.[14][16]

-

Analyze the purified peptide fractions by mass spectrometry to confirm the molecular weight of the desired product.

Quantitative Data Summary

The following table summarizes typical quantitative data for Fmoc-SPPS. These values are highly dependent on the peptide sequence, the resin used, and the specific synthesis conditions.[14][17]

| Parameter | Typical Value | Notes |

| Coupling Efficiency | >99% | Monitored by qualitative tests (e.g., Kaiser test, though not reliable for proline) or quantitative methods like UV monitoring of Fmoc deprotection. Incomplete coupling can lead to deletion sequences.[14] |

| Deprotection Efficiency | >99% | Incomplete deprotection can lead to truncated sequences. |

| Cleavage Yield | 70-95% | Dependent on the peptide sequence, resin, and cleavage cocktail.[14] |

| Crude Peptide Purity | 50-90% | Highly sequence-dependent. Purification by RP-HPLC is typically required.[14] |

Visualizations

Automated Fmoc-SPPS Workflow

Caption: General workflow for automated Fmoc solid-phase peptide synthesis.

Logical Relationships in Using this compound

Caption: Key advantages of using this compound in peptide synthesis.

References

- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. blog.mblintl.com [blog.mblintl.com]

- 5. Resolution of cis and trans isomers of peptides containing proline using capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Proline Derivatives and Analogs [sigmaaldrich.cn]

- 7. chempep.com [chempep.com]

- 8. researchgate.net [researchgate.net]

- 9. chem.uci.edu [chem.uci.edu]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. biotage.com [biotage.com]

- 13. peptide.com [peptide.com]

- 14. benchchem.com [benchchem.com]

- 15. americanpeptidesociety.org [americanpeptidesociety.org]

- 16. agilent.com [agilent.com]

- 17. benchchem.com [benchchem.com]

Application Notes and Protocols for the Synthesis of Proline-Rich Peptides Using Fmoc-Pro-OPfp

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proline-rich peptides (PRPs) are a diverse class of biomolecules involved in a multitude of biological processes, including signal transduction, protein-protein interactions, and antimicrobial defense. Their unique structural properties, largely dictated by the conformationally restricted proline residues, make them attractive candidates for therapeutic development. However, the chemical synthesis of PRPs via solid-phase peptide synthesis (SPPS) presents significant challenges, often leading to low yields and truncated sequences due to inefficient coupling and aggregation.

This document provides detailed application notes and protocols for the use of N-α-Fmoc-L-proline pentafluorophenyl ester (Fmoc-Pro-OPfp) as a highly effective reagent for the synthesis of proline-rich peptides. The use of pre-activated pentafluorophenyl esters offers a robust solution to overcome the hurdles associated with proline incorporation in SPPS.

Advantages of this compound in Proline-Rich Peptide Synthesis

This compound is a pre-activated amino acid derivative that offers several advantages in the synthesis of challenging peptide sequences, particularly those rich in proline:

-

High Reactivity and Coupling Efficiency: The pentafluorophenyl (Pfp) group is a highly electron-withdrawing moiety, rendering the ester exceptionally reactive towards the free amine of the growing peptide chain. This high reactivity facilitates rapid and efficient amide bond formation, which is crucial for the sterically hindered coupling of proline residues.

-

Reduced Risk of Racemization: The use of pre-activated esters like this compound minimizes the risk of racemization at the α-carbon, a common side reaction with some in-situ activation methods. This is particularly important for maintaining the stereochemical integrity of the final peptide.

-

Convenience and Reproducibility: As a stable, crystalline solid, this compound can be weighed and used directly without the need for a pre-activation step. This simplifies the synthesis workflow and enhances reproducibility between batches.

-

Minimization of Side Reactions: By eliminating the need for in-situ coupling reagents, the potential for side reactions associated with these reagents is significantly reduced.

Data Presentation: Comparative Coupling Efficiency

While direct head-to-head quantitative data for the coupling efficiency of this compound versus other common coupling reagents for every proline-rich sequence is not extensively available in the literature, the high reactivity of OPfp esters generally leads to superior or comparable yields, especially in difficult couplings. The following table provides an illustrative comparison based on the known reactivity profiles of the reagents.

| Coupling Reagent | Relative Reactivity | Typical Coupling Time for Proline | Estimated Coupling Yield (per step) | Key Considerations |

| This compound | Very High | 30 - 60 minutes | >99% | Pre-activated, reduces side reactions, ideal for sterically hindered couplings. |

| HBTU/HATU | High | 45 - 90 minutes | 98-99% | In-situ activation required, potential for side reactions if not optimized. |

| DIC/HOBt | Moderate | 60 - 120 minutes | 95-98% | Economical, but slower coupling can lead to incomplete reactions with proline. |

Note: The data presented in this table are illustrative and based on general observations. Actual results will vary depending on the specific peptide sequence, resin, and reaction conditions.

Experimental Protocols

General Workflow for Fmoc-SPPS of Proline-Rich Peptides

This protocol outlines the general steps for the manual solid-phase synthesis of a proline-rich peptide on a 0.1 mmol scale using this compound.

Caption: General workflow for Fmoc solid-phase peptide synthesis.

Materials:

-

Rink Amide resin (or other suitable resin depending on C-terminal modification)

-

Fmoc-protected amino acids

-

This compound

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine

-

Dichloromethane (DCM)

-

Coupling reagents (e.g., HBTU, HATU) for non-proline residues

-

N,N-Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water, HPLC grade

-

Diethyl ether, cold

Protocol:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh solution for 15 minutes.

-

Washing: Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

-

Amino Acid Coupling (Non-Proline Residues):

-

Dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

-

Add DIPEA (6 eq.) and allow to pre-activate for 2 minutes.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours.

-

-

Proline Coupling (Using this compound):

-

Dissolve this compound (3 eq.) in DMF.

-

Add the solution directly to the deprotected resin.

-

Shake for 30-60 minutes.

-

-

Washing: Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.

-

Repeat Synthesis Cycle: Repeat steps 2-7 for each amino acid in the sequence.

-

Final Cleavage and Deprotection:

-

After the final coupling and Fmoc deprotection, wash the resin with DMF and DCM, and dry under vacuum.

-

Treat the resin with a cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5) for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

-

Peptide Precipitation: Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

-

Purification and Characterization: Purify the crude peptide by reverse-phase HPLC and confirm its identity by mass spectrometry.

Protocol for Synthesis of a Model Proline-Rich Peptide (Oncocin Analogue)

This protocol provides a more specific example for the synthesis of a well-known proline-rich antimicrobial peptide, Oncocin. The sequence of a common Oncocin analogue is: VDKPPYLPRPRPPRRIYNR-NH₂ .

Materials and Reagents: As listed in the general protocol.

Synthesis Scale: 0.1 mmol

Resin: Rink Amide AM resin (0.5 mmol/g substitution)

Protocol:

-